molecular formula C9H5ClFN B1358099 1-Chloro-6-fluoroisoquinoline CAS No. 214045-86-0

1-Chloro-6-fluoroisoquinoline

Cat. No. B1358099
CAS RN: 214045-86-0
M. Wt: 181.59 g/mol
InChI Key: QZBWBBHQRLUOTM-UHFFFAOYSA-N
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Description

1-Chloro-6-fluoroisoquinoline is a chemical compound with the CAS Number: 214045-86-0 . It has a molecular weight of 181.6 and its linear formula is C9H5ClFN .


Synthesis Analysis

The synthesis of 1-Chloro-6-fluoroisoquinoline involves the use of 6-Fluoro-2H-isoquinolin-1-one, POCI3, and 4N HCI/dioxane . The mixture is heated at 50°C overnight . The reaction mixture is then diluted with a NaHC03 solution and extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of 1-Chloro-6-fluoroisoquinoline is represented by the linear formula C9H5ClFN . It has 12 heavy atoms, 10 of which are aromatic . It has no rotatable bonds and has 2 H-bond acceptors .


Physical And Chemical Properties Analysis

1-Chloro-6-fluoroisoquinoline is a solid at room temperature . It has a boiling point of 295.6±20.0°C at 760 mmHg . Its solubility varies depending on the method used for calculation, but it is generally considered soluble .

Scientific Research Applications

Chemical Synthesis

“1-Chloro-6-fluoroisoquinoline” is a chemical compound with the molecular formula C9H5ClFN . It is used in the synthesis of various other chemical compounds. Its properties such as stability and reactivity make it a valuable component in chemical reactions .

Pharmaceutical Research

Fluorinated isoquinolines, including “1-Chloro-6-fluoroisoquinoline”, have attracted widespread attention as important components of pharmaceuticals . The introduction of fluorine atoms often results in unique bioactivities, making these compounds useful in the development of new drugs .

Agricultural Science

Similar to its use in pharmaceuticals, “1-Chloro-6-fluoroisoquinoline” may also find applications in agricultural science. While specific applications in this field are not mentioned in the available resources, the bioactivity of fluorinated isoquinolines suggests potential uses in the development of pesticides or growth regulators .

Material Science

Fluorinated isoquinolines exhibit useful physical properties, making them potentially valuable in material science . For instance, they could be used in the development of new materials with desired characteristics.

Supramolecular Chemistry

Fluorinated isoquinolines, including “1-Chloro-6-fluoroisoquinoline”, could have applications in supramolecular chemistry . Their unique structural and electronic properties may allow them to form interesting supramolecular structures.

Organic Light-Emitting Diodes (OLEDs)

Fluorinated isoquinolines have light-emitting properties . This suggests that “1-Chloro-6-fluoroisoquinoline” could potentially be used in the development of organic light-emitting diodes (OLEDs), which are used in display technology .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

1-chloro-6-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9-8-2-1-7(11)5-6(8)3-4-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBWBBHQRLUOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619752
Record name 1-Chloro-6-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-6-fluoroisoquinoline

CAS RN

214045-86-0
Record name 1-Chloro-6-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-6-fluoroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6-fluoroisoquinoline N-oxide (3 g, 18 mmol) in CHCl3 (50 mL) is added phosphorus oxychloride (5 mL, 54 mmol). The reaction mixture is refluxed for 2 h. The reaction mixture is poured into ice, and the pH is brought to pH 8-9 with 5 M NaOH. The aqueous phase is extracted with CH2Cl2 (3×). The combined organic layers are dried over MgSO4, and evaporated. Purification of the crude product by Biotage column eluted with 0-30% EtOAc/hexanes afforded 1.06 g (35%) of 1-chloro-6-fluoro-isoquinoline. LC/MS m/z=182 [M+H]+.
Name
6-fluoroisoquinoline N-oxide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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